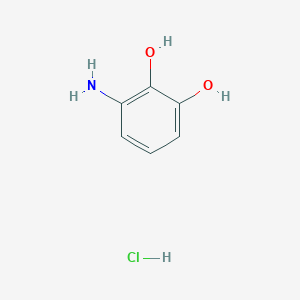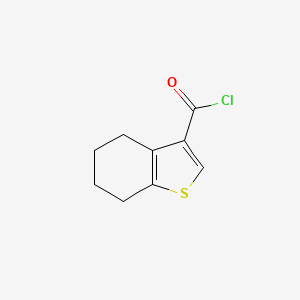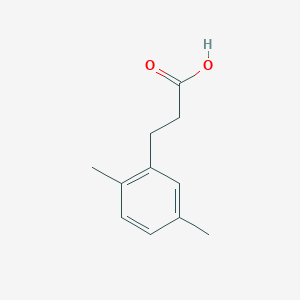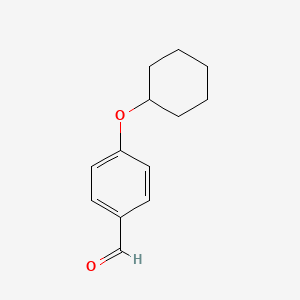
4-Cyclohexyloxybenzaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves various organic reactions. For instance, the synthesis of a compound with a cyclohexanone moiety starting from cyclohexanone is described, where an enamine is reacted with 4-nitrobenzaldehyde to obtain a benzylidene cyclohexanone derivative . Another synthesis involves the formation of 4-benzyloxy-2-methoxybenzaldehyde from 3-methoxyphenol through O-alkylation and Vilsmeier-Hack (V-H) reactions, with an overall yield of 82.26% . These methods could potentially be adapted for the synthesis of 4-Cyclohexyloxybenzaldehyde by substituting appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Cyclohexyloxybenzaldehyde has been determined through crystallography. For example, a compound with a cyclohexyl ring is reported to adopt a chair conformation with a dihedral angle of 84.13° between the cyclohexyl ring and the benzaldehyde moiety . This information suggests that 4-Cyclohexyloxybenzaldehyde may also exhibit a chair conformation of the cyclohexyl ring, which could influence its reactivity and interactions.
Chemical Reactions Analysis
Chemical reactions involving benzaldehyde derivatives are diverse. The condensation of 4-cyanobenzaldehyde with methyl azidoacetate in the presence of sodium methoxide leads to azidocinnamates, which can undergo thermolysis to yield indoles . This indicates that benzaldehyde derivatives can participate in cyclization reactions under certain conditions. Although 4-Cyclohexyloxybenzaldehyde is not specifically mentioned, it is reasonable to infer that it could undergo similar reactions depending on the substituents and reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Cyclohexyloxybenzaldehyde can be inferred from related compounds. The crystal structure analysis reveals a dense hydrogen-bond network in the inclusion compound of β-cyclodextrin with 4-aminobenzaldehyde . This suggests that 4-Cyclohexyloxybenzaldehyde may also form hydrogen bonds, affecting its solubility and stability. The presence of a cyclohexyl ring and an ether linkage in 4-Cyclohexyloxybenzaldehyde would influence its physical properties, such as melting point and boiling point, as well as its chemical reactivity.
Wissenschaftliche Forschungsanwendungen
Synthetic Applications in Palladium-Catalyzed Cross-Coupling
The advancement in synthetic applications of derivatives related to 4-cyclohexyloxybenzaldehyde under palladium-catalyzed cross-coupling conditions has been notable. Research over the past decade has illuminated the role of bromovinyl aldehyde chemistry, including compounds similar to 4-cyclohexyloxybenzaldehyde, in the synthesis of biologically and medicinally relevant compounds, as well as materials for various applications (Ghosh & Ray, 2017).
Polymer Synthesis and Material Science
The compound has found utility in the synthesis of novel classes of polyesters, polyurethanes, and epoxy resins derived from related cyclohexanone compounds. This has demonstrated improved solubility and thermal stability of the polymers, indicating potential for advanced material science applications (Diakoumakos & Mikroyannidis, 1994).
Gold-Catalyzed Synthetic Methods
Innovative gold-catalyzed synthetic methods involving aldehydes similar to 4-cyclohexyloxybenzaldehyde have been developed. These methods enable the stereoselective preparation of compounds with potential applications in the synthesis of phenols and other valuable chemical entities, showcasing the versatility of gold catalysis in organic synthesis (Rao & Chan, 2014).
Novel Synthesis Methods
Research into the microwave-assisted organic synthesis (MAOS) of benzylidenecyclohexanone derivatives, related to 4-cyclohexyloxybenzaldehyde, has provided a rapid and efficient method for synthesizing compounds with wide bioactivity. This underscores the importance of innovative synthesis techniques in enhancing the accessibility of bioactive compounds (Handayani, Budimarwanti, & Haryadi, 2017).
Catalysis and Organic Synthesis
The compound's derivatives have been involved in studies focusing on the stereoselectivity of organocatalyzed direct aldol reactions in water. These findings contribute to the broader understanding of catalysis and its role in creating enantioselective and diastereoselective reactions, vital for the production of pharmaceuticals (Chimni, Singh, & Kumar, 2009).
Zukünftige Richtungen
The future of synthetic chemistry, including the synthesis of compounds like 4-Cyclohexyloxybenzaldehyde, is expected to evolve from trial-and-error to rational design . This is due to the maturing theory-experiment joint research schemes and the increasing abilities to explore dynamic nature of catalysts under reaction conditions . The transition of energy and chemicals generation from oil and coal to more renewable sources will be highly pursued . The catalysis for cleaner chemical processes will be another active research direction .
Eigenschaften
IUPAC Name |
4-cyclohexyloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h6-10,12H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVIRRALOYOZDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90461227 | |
| Record name | 4-cyclohexyloxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclohexyloxybenzaldehyde | |
CAS RN |
58236-90-1 | |
| Record name | 4-cyclohexyloxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

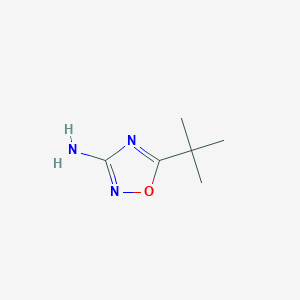
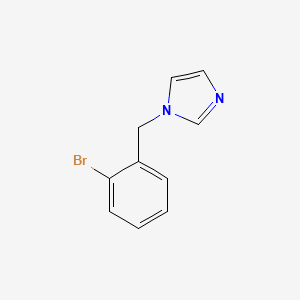
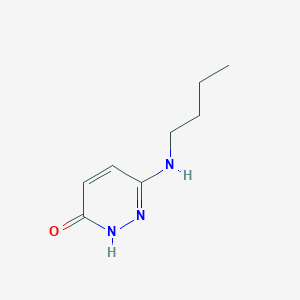
![2-[4-(Bromomethyl)phenyl]-1,3-benzothiazole](/img/structure/B1338877.png)
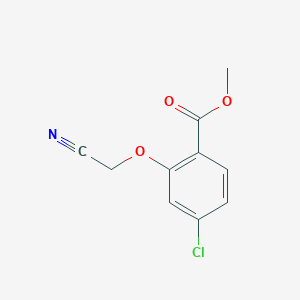
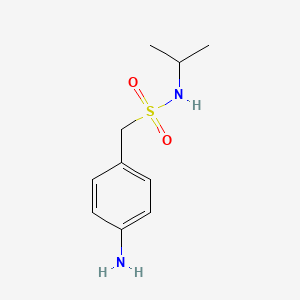
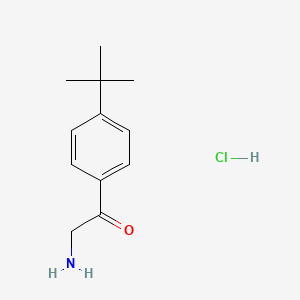

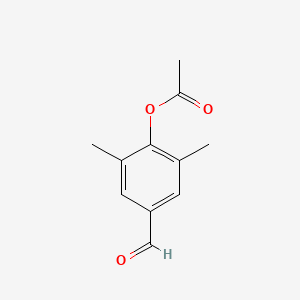
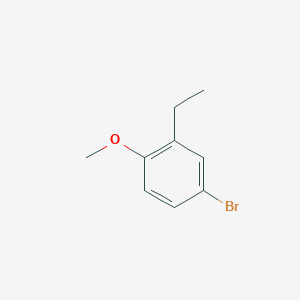
![6,7-Dihydro-5H-cyclopenta[C]pyridin-3-amine](/img/structure/B1338895.png)
